USP3 ZnF-UBD ligand-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

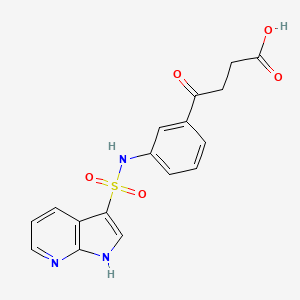

C17H15N3O5S |

|---|---|

分子量 |

373.4 g/mol |

IUPAC名 |

4-oxo-4-[3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)phenyl]butanoic acid |

InChI |

InChI=1S/C17H15N3O5S/c21-14(6-7-16(22)23)11-3-1-4-12(9-11)20-26(24,25)15-10-19-17-13(15)5-2-8-18-17/h1-5,8-10,20H,6-7H2,(H,18,19)(H,22,23) |

InChIキー |

HRIKEIQJPCOUTE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3)C(=O)CCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Functional Core of USP3: A Technical Guide to the Zinc Finger Ubiquitin-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 3 (USP3) is a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes, including the DNA damage response (DDR), cell cycle regulation, and innate immunity.[1][2] Its function is intricately linked to its structure, which includes a catalytic core and a non-catalytic Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD). This technical guide provides an in-depth exploration of the function of the USP3 ZnF-UBD, offering insights into its biochemical properties, its role in key signaling pathways, and the experimental methodologies used to elucidate its function.

The Role of the ZnF-UBD in USP3 Function

The ZnF-UBD of USP3 is a non-catalytic domain that is essential for the enzyme's interaction with its ubiquitinated substrates.[3][4] While the catalytic domain carries out the cleavage of ubiquitin chains, the ZnF-UBD is critical for substrate recognition and binding, thereby ensuring the specificity and efficiency of the deubiquitination process.[4] Studies have shown that both the ZnF-UBD and the catalytic USP domain are required for the deubiquitinating activity of USP3 on substrates such as RIG-I.[4] The ZnF-UBD primarily recognizes and binds to the C-terminal diglycine motif of ubiquitin.[5]

Quantitative Data on USP3 ZnF-UBD Interactions

Quantitative analysis of the binding affinity of the USP3 ZnF-UBD provides crucial information for understanding its function and for the development of potential therapeutic inhibitors. While the binding affinity for its natural ubiquitin substrates is generally characterized as being in the low micromolar range, a specific small molecule ligand has been identified and its binding affinity determined.[3][5][6]

| Interacting Molecule | Binding Affinity (Kd) | Method |

| Compound 59 | 14 ± 4 μM | Surface Plasmon Resonance (SPR) |

| Mono-ubiquitin | Low micromolar (general observation for ZnF-UBDs) | General Literature |

| Poly-ubiquitin Chains | Low micromolar (general observation for ZnF-UBDs) | General Literature |

Key Signaling Pathways Involving USP3 ZnF-UBD

The function of the USP3 ZnF-UBD is central to its role in several critical signaling pathways. Its ability to recognize and bind ubiquitinated proteins allows USP3 to modulate the stability and activity of key signaling components.

DNA Damage Response (DDR)

USP3 is a key regulator of the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions.[2][7] USP3 contributes to genomic stability by deubiquitinating histone H2A and H2B, a process that requires the ZnF-UBD for substrate recognition.[2] By removing ubiquitin from these histones, USP3 facilitates chromatin remodeling and the recruitment of DNA repair factors to the site of damage.

RIG-I Signaling Pathway

USP3 also acts as a negative regulator of the RIG-I-like receptor (RLR) signaling pathway, which is crucial for the innate immune response to viral infections.[1][4] RIG-I, a key sensor of viral RNA, is activated by K63-linked polyubiquitination. USP3, through its ZnF-UBD, recognizes and binds to these polyubiquitin (B1169507) chains on RIG-I, leading to their removal by the catalytic domain.[4] This deubiquitination of RIG-I attenuates the downstream signaling cascade that leads to the production of type I interferons and other antiviral molecules.[1][4]

Experimental Protocols

Elucidating the function of the USP3 ZnF-UBD requires a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Deubiquitination Assay

This assay is used to directly measure the enzymatic activity of USP3 on a ubiquitinated substrate.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitinated substrate (e.g., 1-5 µM), recombinant USP3 (e.g., 50-500 nM), and DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blotting using antibodies specific for the substrate and ubiquitin. A decrease in the high-molecular-weight ubiquitinated species and an increase in the unmodified substrate indicate DUB activity.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between USP3 and its putative substrates in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing endogenous or tagged USP3 and the potential interacting protein in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to USP3 (or the tag) overnight at 4°C.

-

Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against USP3 and the suspected interacting protein.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to map the interaction interface between the USP3 ZnF-UBD and its binding partners, such as ubiquitin or small molecule inhibitors.

Methodology:

-

Protein and Ligand Preparation: Prepare purified USP3 ZnF-UBD and the ligand of interest (e.g., ubiquitin or a small molecule).

-

Deuterium (B1214612) Labeling: Incubate the ZnF-UBD in the absence and presence of the ligand in a D₂O-based buffer for various time points (e.g., 10s, 1min, 10min, 1h).

-

Quenching: Quench the exchange reaction by lowering the pH and temperature (e.g., pH 2.5, 0°C).

-

Proteolysis: Digest the protein into peptides using an acid-stable protease, such as pepsin.

-

LC-MS Analysis: Separate the peptides by liquid chromatography and analyze by mass spectrometry to measure the deuterium uptake for each peptide.

-

Data Analysis: Compare the deuterium uptake of peptides from the ZnF-UBD in the free and ligand-bound states. Regions with reduced deuterium uptake in the presence of the ligand represent the binding interface.

Conclusion

The ZnF-UBD of USP3 is a critical determinant of its function, mediating the recognition and binding of ubiquitinated substrates. This specificity is essential for the diverse roles of USP3 in fundamental cellular processes such as DNA repair and innate immunity. A thorough understanding of the USP3 ZnF-UBD's function, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the development of novel therapeutic strategies targeting diseases where USP3 activity is dysregulated. The continued investigation into the intricacies of USP3 and its ZnF-UBD holds significant promise for advancing our knowledge of cellular signaling and for the discovery of innovative medicines.

References

- 1. USP3 inhibits type I interferon signaling by deubiquitinating RIG-I-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 3. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP3 inhibits type I interferon signaling by deubiquitinating RIG-I-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Secondary interactions in ubiquitin-binding domains achieve linkage or substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery of Selective Ligands for the USP3 Zinc-Finger Ubiquitin-Binding Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 3 (USP3) is a deubiquitinating enzyme (DUB) implicated in a variety of critical cellular processes, including the DNA damage response, cell cycle regulation, and innate immunity.[1][2] Its dysregulation has been linked to the progression of several human diseases, including cancer.[1][2] USP3 features a catalytic domain and a non-catalytic zinc-finger ubiquitin-binding domain (ZnF-UBD).[3][4] While the catalytic domain is highly conserved among USP family members, making selective inhibitor development challenging, the ZnF-UBD presents a unique target for developing specific modulators of USP3 function.[3][5] This document provides a technical overview of the discovery and characterization of ligands that bind to the ZnF-UBD of USP3, offering a foundation for the development of novel chemical probes and potential therapeutics.

Ligand Discovery and Quantitative Data

A focused screen of a chemical library composed of 670 molecules was conducted to identify ligands for a panel of 11 ZnF-UBDs, including that of USP3.[3][4] This screening led to the identification of a promising ligand, designated as compound 59, which demonstrates moderate and selective binding to the USP3 ZnF-UBD.[3][4][6]

Table 1: Quantitative Binding Data for USP3 ZnF-UBD Ligand

| Compound | Target Domain | Binding Affinity (K D ) | Selectivity | Method |

| Compound 59 | USP3 ZnF-UBD | 14 µM | >5-fold vs. USP5, USP16, HDAC6 ZnF-UBDs | Surface Plasmon Resonance (SPR) |

Data sourced from "Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle".[3][4][6]

Notably, compound 59 does not inhibit the catalytic deubiquitinase activity of USP3, making it a valuable tool for specifically interrogating the function of the ZnF-UBD.[3][6][7] This characteristic suggests its potential as a starting point for the development of Deubiquitinase-Targeting Chimeras (DUBTACs), which recruit USP3 to specific ubiquitylated proteins to induce their deubiquitination.[3][4][6]

Experimental Protocols

The discovery and characterization of USP3 ZnF-UBD ligands involve a series of key experimental techniques. Detailed methodologies are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Immobilization of USP3 ZnF-UBD:

-

Recombinantly express and purify the USP3 ZnF-UBD protein.

-

Activate the surface of a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the purified USP3 ZnF-UBD over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding signals.

-

-

Binding Analysis:

-

Prepare a dilution series of the test compound (e.g., compound 59) in a suitable running buffer (e.g., 20 mM Tris pH 7.5, 125 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Inject the different concentrations of the compound over the immobilized USP3 ZnF-UBD and the reference flow cell at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the protein, in real-time. This generates a sensorgram showing association and dissociation phases.

-

After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound compound.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the protein-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

-

Analyze the steady-state binding responses at different compound concentrations to determine the equilibrium dissociation constant (K D ). Fit the data to a 1:1 binding model.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Site Mapping

HDX-MS is a powerful technique to probe protein conformation and dynamics by measuring the rate of deuterium (B1214612) exchange of backbone amide hydrogens.

Methodology:

-

Deuterium Labeling:

-

Prepare two sets of samples: USP3 ZnF-UBD alone and USP3 ZnF-UBD in complex with the ligand (e.g., compound 59) at a molar ratio sufficient to ensure a high percentage of bound protein (e.g., 1:10 or 1:20 protein to ligand).[3][4]

-

Initiate the hydrogen-deuterium exchange by diluting the samples in a D₂O-based buffer.

-

Allow the exchange reaction to proceed for various time points (e.g., 15s, 60s, 600s) at a controlled temperature (e.g., 20°C).[3][4]

-

-

Quenching and Digestion:

-

Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and reduces the temperature to ~0°C. This minimizes back-exchange.

-

Inject the quenched sample into an online pepsin digestion system to generate peptic peptides.

-

-

LC-MS Analysis:

-

Separate the peptides using ultra-high-performance liquid chromatography (UPLC) at low temperature.

-

Analyze the peptides by mass spectrometry to measure the mass increase due to deuterium incorporation.

-

-

Data Analysis:

-

Identify the peptic peptides by MS/MS analysis of an undeuterated sample.

-

Calculate the deuterium uptake for each peptide at each time point for both the free and ligand-bound protein.

-

Compare the deuterium uptake between the two states. A reduction in deuterium uptake in the presence of the ligand indicates that this region of the protein is protected from solvent exchange, likely due to direct binding or an allosteric conformational change.[3][4]

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay for Catalytic Activity

This is a fluorescence-based assay to determine if the binding of a ligand to the ZnF-UBD affects the catalytic activity of USP3.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 20 mM Tris pH 7.5, 125 mM NaCl, 1 mM DTT, 0.01% Triton X-100).[3]

-

In a microplate, add the test compound at various concentrations. Include a control with no compound (DMSO only).[3]

-

Add full-length USP3 protein to each well at a final concentration of 500 nM.[3]

-

Initiate the reaction by adding the fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110), to a final concentration of 200 nM.[3]

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity over time (e.g., for 10 minutes) using a microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each compound concentration.

-

Normalize the fluorescence signal to the control (no compound) to determine the percentage of inhibition or activation.[3]

-

Gel-Based Diubiquitin Cleavage Assay

This assay provides a direct visualization of the cleavage of a diubiquitin substrate by USP3 in the presence or absence of a ligand.

Methodology:

-

Reaction Setup:

-

Incubation and Sample Preparation:

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Electrophoresis and Visualization:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue staining or Western blotting using an anti-ubiquitin antibody.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context of USP3 and the workflow for ligand discovery is crucial for a comprehensive understanding.

Caption: Experimental workflow for the discovery and characterization of USP3 ZnF-UBD ligands.

Caption: Overview of key signaling pathways regulated by USP3.

Conclusion

The identification of compound 59 as a selective, non-catalytic ligand for the ZnF-UBD of USP3 marks a significant step forward in the study of this deubiquitinase.[3][4] This technical guide provides the foundational data and detailed methodologies that underpin this discovery. The availability of such chemical tools, coupled with a deeper understanding of the signaling pathways in which USP3 participates, opens new avenues for research into the specific functions of the ZnF-UBD and for the development of novel therapeutic strategies targeting diseases with dysregulated USP3 activity. The experimental workflows and protocols detailed herein offer a roadmap for the continued exploration and development of next-generation USP3 modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. USP3 plays a critical role in the induction of innate immune tolerance | EMBO Reports [link.springer.com]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]

- 6. [PDF] Tight regulation of ubiquitin-mediated DNA damage response by USP3 preserves the functional integrity of hematopoietic stem cells | Semantic Scholar [semanticscholar.org]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Unveiling the Mechanism of USP3 ZnF-UBD Ligand-1: A Non-Catalytic Modulator of Ubiquitin-Specific Protease 3

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of USP3 ZnF-UBD ligand-1, a novel small molecule that targets the non-catalytic zinc finger ubiquitin-binding domain (ZnF-UBD) of Ubiquitin-Specific Protease 3 (USP3). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of deubiquitinase (DUB) modulation for therapeutic intervention.

Executive Summary

Ubiquitin-Specific Protease 3 (USP3) is a deubiquitinating enzyme implicated in a multitude of cellular processes, including DNA damage response, cell cycle regulation, and innate immunity.[1][2][3][4][5] Its dysregulation is associated with various diseases, making it an attractive therapeutic target. This compound, also known as compound 59, represents a novel approach to modulating USP3 function. Unlike traditional enzyme inhibitors that target the catalytic site, ligand-1 binds to the non-catalytic ZnF-UBD.[6][7][8][9] This unique mechanism of action opens new avenues for therapeutic development, particularly in the realm of targeted protein stabilization through the design of deubiquitinase-targeting chimeras (DUBTACs).[7][8][9][10]

Core Mechanism of Action

This compound functions by specifically binding to the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP3.[6][7] Crucially, this interaction is non-catalytic, meaning the ligand does not inhibit the deubiquitinase activity of the USP3 enzyme.[7][8][9] This has been experimentally verified using enzymatic assays which show that USP3 remains fully active in the presence of the ligand.[8][9] The ligand's binding to the ZnF-UBD occupies the same pocket as the C-terminal diglycine motif of ubiquitin.[8] This suggests that while it does not affect the enzyme's catalytic function, it could potentially modulate the interaction of USP3 with some of its natural substrates. The primary proposed application for this ligand is as a chemical scaffold for the development of DUBTACs, bifunctional molecules designed to recruit USP3 to specific ubiquitinated proteins to induce their deubiquitination and subsequent stabilization.[8][10]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to USP3 ZnF-UBD | 14 µM | Surface Plasmon Resonance (SPR) | [6][7][8][9] |

| Catalytic Inhibition of USP3 | No significant inhibition | Ubiquitin-Rhodamine 110 Assay, Diubiquitin Cleavage Assay | [8][9] |

Key Signaling Pathways of USP3

USP3 is a key regulator in several critical signaling pathways. Understanding these pathways is essential for contextualizing the potential downstream effects of modulating USP3 activity.

DNA Damage Response (DDR)

USP3 plays a crucial role in maintaining genomic stability by deubiquitinating histone H2A and H2B.[1][2] This activity is essential for the proper regulation of DNA repair processes. By modulating USP3's interaction with substrates in the DDR pathway, there is potential to sensitize cancer cells to DNA-damaging agents.

Caption: USP3 deubiquitinates histones H2A and H2B to regulate the DNA damage response.

NF-κB Signaling Pathway

USP3 has been identified as a negative regulator of the Toll-like receptor (TLR)-induced NF-κB signaling pathway.[11][12] It achieves this by deubiquitinating MyD88, a key adaptor protein in the pathway.[11][12] This function highlights the role of USP3 in modulating inflammatory responses.

Caption: USP3 negatively regulates NF-κB signaling by deubiquitinating MyD88.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

-

Objective: To determine the binding affinity (KD) of this compound to the USP3 ZnF-UBD.

-

Instrumentation: A Biacore instrument (or equivalent).

-

Procedure:

-

Immobilize recombinant USP3 ZnF-UBD protein onto a sensor chip.

-

Prepare a dilution series of this compound in a suitable running buffer.

-

Inject the ligand solutions over the sensor chip surface at a constant flow rate.

-

Measure the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

-

Regenerate the sensor surface between injections.

-

Fit the resulting sensorgrams to a suitable binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

Ubiquitin-Rhodamine 110 Assay for Catalytic Activity

This is a fluorescence-based assay to measure the catalytic activity of deubiquitinases.

-

Objective: To determine if this compound inhibits the catalytic activity of USP3.

-

Materials: Recombinant full-length USP3, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 20 mM Tris pH 7.5, 125 mM NaCl, 1 mM DTT, 0.01% TX-100), this compound.

-

Procedure:

-

Prepare a dilution series of the ligand in the assay buffer.

-

Add a fixed concentration of USP3 to each well of a microplate.

-

Add the different concentrations of the ligand to the wells and incubate.

-

Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~485 nm, emission ~528 nm).

-

The rate of fluorescence increase is proportional to the enzyme activity. Compare the activity in the presence of the ligand to a DMSO control.

-

Diubiquitin Cleavage Assay

This is a gel-based assay to visualize the cleavage of a natural ubiquitin chain.

-

Objective: To confirm that this compound does not inhibit the cleavage of a diubiquitin substrate.

-

Materials: Recombinant full-length USP3, K48-linked diubiquitin (Ub2K48), assay buffer, this compound, SDS-PAGE materials, and Coomassie stain or Western blot antibodies.

-

Procedure:

-

Set up reactions containing USP3, Ub2K48, and either the ligand or a DMSO control in the assay buffer.

-

Incubate the reactions at 37°C for a specified time.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the cleavage of the diubiquitin into mono-ubiquitin by Coomassie staining or Western blotting for ubiquitin.

-

Compare the extent of cleavage in the presence and absence of the ligand.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a non-catalytic USP3 ZnF-UBD ligand.

Caption: A streamlined workflow for the discovery and validation of USP3 ZnF-UBD ligands.

Conclusion and Future Directions

This compound is a first-in-class molecule that selectively binds to a non-catalytic domain of USP3 without affecting its enzymatic activity. This provides a valuable tool for the scientific community to further probe the biological functions of the USP3 ZnF-UBD. The primary promise of this ligand lies in its potential as a starting point for the development of DUBTACs, a novel class of therapeutics aimed at targeted protein stabilization. Future research will focus on optimizing the affinity and selectivity of this chemical scaffold and its application in various disease models where the stabilization of specific proteins could be beneficial.

References

- 1. USP3: Key deubiquitylation enzyme in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. USP3 promotes DNA damage response and chemotherapy resistance through stabilizing and deubiquitinating SMARCA5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP3 inhibits type I interferon signaling by deubiquitinating RIG-I-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deubiquitinase ubiquitin-specific protease 3 (USP3) inhibits HIV-1 replication via promoting APOBEC3G (A3G) expression in both enzyme activity-dependent and -independent manners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. USP3 plays a critical role in the induction of innate immune tolerance | EMBO Reports [link.springer.com]

- 12. USP3 plays a critical role in the induction of innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of the USP3 Zinc Finger Ubiquitin-Binding Domain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquitin-specific protease 3 (USP3) is a deubiquitinating enzyme (DUB) that plays a crucial role in a variety of cellular processes, including the DNA damage response (DDR), cell cycle regulation, and innate immunity. Its function is intricately linked to its structure, which includes a catalytic core and a non-catalytic zinc finger ubiquitin-binding domain (ZnF-UBD). This technical guide provides a comprehensive overview of the structure, interactions, and functional implications of the USP3 ZnF-UBD, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Structure of the USP3 Zinc Finger Ubiquitin-Binding Domain

The precise three-dimensional structure of the human USP3 ZnF-UBD has not yet been experimentally determined by X-ray crystallography or NMR spectroscopy. However, computational models, such as those generated by AlphaFold, provide valuable insights into its predicted fold. These models suggest a compact, globular domain characterized by a zinc-coordinating motif, which is essential for its structural integrity. The ZnF-UBD of USP3 is known to be a non-catalytic module that primarily recognizes and binds to the C-terminal diglycine (LRGG) motif of ubiquitin. While the exact affinity has not been reported, ZnF-UBDs generally exhibit low micromolar binding affinity for ubiquitin.

Quantitative Analysis of Binding Interactions

The USP3 ZnF-UBD interacts with both ubiquitin and small molecule ligands. The following table summarizes the available quantitative data for these interactions.

| Interacting Partner | Binding Affinity (Kd) | Method of Determination | Reference |

| Compound 59 (Small Molecule Ligand) | 14 ± 4 µM | Surface Plasmon Resonance (SPR) | [1][2] |

| Ubiquitin | Low micromolar (estimated) | Inferred from homologous domains | [2][3] |

Key Signaling Pathways Involving USP3

The USP3 enzyme is a critical regulator in multiple signaling cascades, primarily through its deubiquitinating activity, which is guided by its ZnF-UBD.

DNA Damage Response (DDR)

USP3 is a key player in the maintenance of genomic stability. Upon DNA damage, such as double-strand breaks (DSBs), USP3 is recruited to the site of damage where it deubiquitinates histone H2A and H2B. This activity is crucial for the proper coordination of the DNA damage response and repair. The deubiquitination of these histones by USP3 facilitates the recruitment of downstream repair factors and prevents excessive ubiquitin signaling that can lead to cell cycle arrest or apoptosis.

NF-κB Signaling Pathway

USP3 also functions as a negative regulator of the NF-κB signaling pathway. It targets the adaptor protein MyD88 for deubiquitination. MyD88 is a key component in the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). By removing K63-linked polyubiquitin (B1169507) chains from MyD88, USP3 inhibits the downstream activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the USP3 ZnF-UBD. Below are protocols for key experiments cited in the literature.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein dynamics and ligand binding. It measures the rate of deuterium (B1214612) exchange of backbone amide hydrogens, which is altered upon ligand binding.

Experimental Workflow:

Protocol:

-

Protein Preparation: Prepare solutions of USP3 ZnF-UBD at a concentration of ~7.5 µM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5). For the ligand-bound state, incubate the protein with the ligand (e.g., compound 59 at 75 µM and 150 µM) for 30 minutes at 0°C.[4]

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample with a D2O-containing buffer to a final D2O concentration of ~87%. Incubate for various time points (e.g., 15s, 60s, 600s) at a controlled temperature (e.g., 20°C).[1][4]

-

Quenching: Stop the exchange reaction by adding a quench buffer (e.g., 100 mM phosphate buffer, pH 2.5) and lowering the temperature to 0°C.[4]

-

Digestion: Inject the quenched sample onto an immobilized pepsin column for online digestion.

-

LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.

-

Data Analysis: Identify the peptides and measure the mass shift due to deuterium uptake. Compare the deuterium uptake between the apo and ligand-bound states to identify regions of protection, indicating ligand binding.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in vivo. This technique involves using an antibody to pull down a target protein and its interacting partners from a cell lysate.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).[5] A milder lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween20, with protease and phosphatase inhibitors) can also be used to preserve weaker interactions.[6]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Pre-clearing (Optional):

-

Add protein A/G-agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody specific for the bait protein (e.g., anti-USP3 antibody) to the pre-cleared lysate. A non-specific IgG should be used as a negative control.

-

Incubate overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner.

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway. It utilizes a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with an NF-κB-firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Treatment:

-

After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) in the presence or absence of a USP3 inhibitor or siRNA targeting USP3.

-

Incubate for 6-8 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB activity relative to the untreated control.

-

Conclusion

The USP3 zinc finger ubiquitin-binding domain is a critical component of the USP3 deubiquitinase, guiding its substrate specificity and playing a key role in important cellular signaling pathways. While the precise structure of the USP3 ZnF-UBD is yet to be experimentally determined, current models and quantitative binding data for small molecules provide a solid foundation for further investigation. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to further elucidate the structure-function relationships of this important domain and its potential as a therapeutic target. Future studies focusing on determining the high-resolution structure of the USP3 ZnF-UBD in complex with ubiquitin will be invaluable for a deeper understanding of its mechanism of action and for the rational design of specific inhibitors.

References

- 1. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ubiquitin-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. assaygenie.com [assaygenie.com]

In-Depth Technical Guide: USP3 ZnF-UBD Ligand-1 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of a known ligand for the Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD) of Ubiquitin Specific Peptidase 3 (USP3). The document details the ligand's binding affinity, selectivity, and the experimental methodologies used for its characterization.

Introduction to USP3 and its ZnF-UBD

Ubiquitin Specific Peptidase 3 (USP3) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of innate immune signaling.[1] A key structural feature of USP3 is its non-catalytic Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD), which is essential for recognizing and binding the C-terminal diglycine motif of ubiquitin. This interaction is critical for the recruitment of USP3 to its ubiquitinated substrates, such as histone H2A and RIG-I.[1] The development of small molecules that target this domain offers a promising avenue for modulating USP3 activity for therapeutic purposes.

Quantitative Binding Data: USP3 ZnF-UBD Ligand-1 (Compound 59)

A small molecule, referred to as this compound or compound 59, has been identified as a binder of the USP3 ZnF-UBD.[2][3][4][5] The binding affinity and selectivity of this interaction were primarily determined using Surface Plasmon Resonance (SPR).

Table 1: Binding Affinity of Ligand-1 to USP3 ZnF-UBD

| Ligand | Target | Binding Affinity (Kd) | Technique |

| This compound (compound 59) | USP3 ZnF-UBD | 14 µM | SPR |

Table 2: Selectivity Profile of Ligand-1 Across Other ZnF-UBD Domains

| Ligand | Target | Binding Affinity (Kd) | Selectivity vs. USP3 |

| This compound (compound 59) | USP5 ZnF-UBD | 87 ± 45 µM | ~6.2-fold |

| This compound (compound 59) | USP16 ZnF-UBD | 72 ± 16 µM | ~5.1-fold |

| This compound (compound 59) | HDAC6 ZnF-UBD | 120 ± 44 µM | ~8.6-fold |

Data sourced from a small molecule screen against a panel of 11 ZnF-UBDs.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction between USP3 ZnF-UBD and its ligand.

Surface Plasmon Resonance (SPR) for Affinity and Kinetics

SPR is a label-free optical biosensing technique used to measure biomolecular interactions in real-time. It allows for the determination of binding affinity (Kd) as well as kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd).

Objective: To determine the binding affinity and kinetics of this compound.

Methodology:

-

Protein Immobilization:

-

Recombinant USP3 ZnF-UBD protein is purified and its concentration determined.

-

A sensor chip (e.g., a CM5 chip) is activated.

-

The USP3 ZnF-UBD protein is covalently immobilized onto the sensor chip surface.

-

Remaining active sites on the chip are blocked to prevent non-specific binding.

-

-

Analyte Preparation:

-

This compound (compound 59) is dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

-

A dilution series of the ligand is prepared, typically spanning a concentration range from well below to well above the expected Kd.

-

-

Binding Measurement:

-

A continuous flow of running buffer is passed over the sensor chip to establish a stable baseline.

-

The different concentrations of the ligand are injected sequentially over the immobilized USP3 ZnF-UBD. The binding is monitored as a change in the refractive index at the surface, measured in Resonance Units (RU).

-

Between each ligand injection, the surface is washed with running buffer to measure the dissociation of the ligand.

-

A regeneration step may be used to remove any remaining bound ligand and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

-

The data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values. For steady-state affinity, the response at equilibrium is plotted against the analyte concentration.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Site Mapping

HDX-MS is a powerful technique for probing protein conformation and dynamics in solution. It can be used to identify the binding site of a ligand on a protein by measuring changes in the rate of deuterium (B1214612) exchange of backbone amide hydrogens upon ligand binding.

Objective: To map the binding site of ligand-1 on the USP3 ZnF-UBD.

Methodology:

-

Sample Preparation:

-

Two sets of samples are prepared: the USP3 ZnF-UBD protein alone and the USP3 ZnF-UBD protein pre-incubated with a molar excess of ligand-1.

-

-

Deuterium Labeling:

-

The exchange reaction is initiated by diluting the protein samples into a D2O-based buffer.

-

The exchange is allowed to proceed for various time points (e.g., 15s, 60s, 600s) at a controlled temperature.

-

-

Quenching and Digestion:

-

The exchange reaction is quenched by rapidly lowering the pH and temperature.

-

The quenched protein is then digested into peptides by an acid-stable protease, such as pepsin.

-

-

LC-MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS).

-

The mass of each peptide is measured to determine the amount of deuterium incorporated.

-

-

Data Analysis:

-

The deuterium uptake for each peptide is compared between the protein-alone and the protein-ligand complex samples.

-

Peptides that show a significant reduction in deuterium uptake in the presence of the ligand are identified as being part of or allosterically affected by the ligand-binding site.

-

Visualizations of Pathways and Workflows

USP3 Signaling in DNA Damage Response

Caption: USP3's role in the DNA damage response pathway.

Experimental Workflow for SPR Analysis

Caption: Workflow for determining binding kinetics via SPR.

Logical Relationship of Ligand-1 as a Chemical Probe

Caption: Potential applications of this compound.

References

- 1. Small Molecule Screen Identifies Non-Catalytic USP3 Chemical Handle | bioRxiv [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of the USP3 ZnF-UBD Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 3 (USP3) is a deubiquitinating enzyme (DUB) that plays a critical role in a variety of cellular processes, including the DNA damage response (DDR), cell cycle progression, and innate immunity.[1][2] A key feature of USP3 is its N-terminal Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD), which is crucial for substrate recognition and binding.[2] This technical guide provides a comprehensive overview of the known cellular targets of the USP3 ZnF-UBD domain, detailing the experimental methodologies used to identify and characterize these interactions and presenting available quantitative data. Understanding these interactions is paramount for developing targeted therapeutics that modulate USP3 activity.

Data Presentation: Quantitative Interaction Data

While direct quantitative binding affinities (e.g., Kd values) for the interaction of the USP3 ZnF-UBD domain with its protein substrates are not extensively reported in the literature, a study has successfully identified and quantified the binding of a small molecule ligand to this domain. This data provides a valuable reference for the ligandability of the USP3 ZnF-UBD.

| Interacting Molecule | Type | Method | Kd (µM) |

| Compound 59 | Small Molecule Ligand | Surface Plasmon Resonance (SPR) | 14 ± 4[3] |

Cellular Targets and Signaling Pathways

The USP3 ZnF-UBD domain is implicated in the recognition of several key cellular proteins, thereby modulating their ubiquitination status and function. The following sections detail these interactions and the signaling pathways involved.

Histones H2A and H2B in the DNA Damage Response

USP3 is a key regulator of histone ubiquitination, a critical post-translational modification in the DNA damage response. The ZnF-UBD domain of USP3 is essential for its interaction with and deubiquitination of monoubiquitinated histones H2A (uH2A) and H2B (uH2B).[2] This activity is crucial for proper cell cycle progression and the resolution of DNA damage.

SMARCA5 in Chromatin Remodeling and DNA Repair

Recent studies have identified the chromatin-remodeling enzyme SMARCA5 as a direct interaction partner of USP3.[4][5] USP3 deubiquitinates K63-linked polyubiquitin (B1169507) chains on SMARCA5, thereby stabilizing it and promoting its role in the DNA damage response and chemotherapy resistance.[4] The UCH domain of USP3 appears to be the primary mediator of this interaction.[4]

p53 Tumor Suppressor Regulation

USP3 has been shown to interact with and stabilize the tumor suppressor protein p53.[6] By deubiquitinating p53, USP3 prevents its proteasomal degradation, thereby enhancing its ability to regulate cell proliferation and transformation. This interaction highlights a potential tumor-suppressive role for USP3.

RIG-I-Like Receptors (RLRs) in Innate Immunity

In the context of innate immunity, USP3 negatively regulates the activation of type I interferon signaling by targeting RIG-I-like receptors (RLRs).[7] Upon viral infection, USP3, through its ZnF-UBD and catalytic domains, binds to the caspase activation recruitment domain (CARD) of RLRs and cleaves polyubiquitin chains, thus dampening the antiviral response.[7]

ASC in Inflammasome Activation

USP3 is a direct deubiquitinase for the adapter protein ASC (Apoptosis-associated speck-like protein containing a CARD), a key component of the inflammasome.[8] USP3 removes K48-linked polyubiquitin chains from ASC, leading to its stabilization and promoting inflammasome activation.[8][9] The UCH domain of USP3 is critical for this interaction.[8]

Experimental Protocols

The identification and characterization of USP3 ZnF-UBD domain targets have been achieved through a combination of well-established molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP)

Objective: To identify and confirm in vivo protein-protein interactions with USP3.

Protocol:

-

Cell Lysis: Culture and harvest cells expressing the proteins of interest. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to maintain protein-protein interactions.[10][11]

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific to USP3 (or the tagged bait protein) to the pre-cleared lysate and incubate to allow the formation of antigen-antibody complexes.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies specific to the suspected interacting partners or by mass spectrometry for the identification of novel interactors.[4]

In Vitro Deubiquitination Assay

Objective: To determine if a target protein is a direct substrate of USP3's deubiquitinase activity.

Protocol:

-

Protein Purification: Purify recombinant USP3 (wild-type and a catalytically inactive mutant, e.g., C168S) and the ubiquitinated substrate protein.

-

Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 50 mM NaCl), incubate the ubiquitinated substrate with either wild-type or catalytically inactive USP3.[9][12]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Analysis: Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the change in the ubiquitination status of the substrate. A decrease in the polyubiquitin smear upon incubation with wild-type USP3, but not the inactive mutant, indicates direct deubiquitination.

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of the interaction between the USP3 ZnF-UBD domain and a potential ligand or substrate.

Protocol:

-

Immobilization: Immobilize the purified USP3 ZnF-UBD domain onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of the analyte (e.g., a small molecule or a purified protein) over the sensor chip surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of analyte bound to the immobilized USP3.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd).[3]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To map the interaction interface between the USP3 ZnF-UBD domain and its binding partners.

Protocol:

-

Deuterium (B1214612) Labeling: Incubate the USP3 ZnF-UBD domain alone and in complex with its binding partner in a D2O-based buffer for various time points.

-

Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.

-

Proteolysis: Digest the protein samples with an acid-stable protease (e.g., pepsin).

-

LC-MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by mass spectrometry to measure the extent of deuterium incorporation into each peptide.

-

Data Analysis: Compare the deuterium uptake of peptides from the USP3 ZnF-UBD domain in its free and bound states. Regions with reduced deuterium uptake in the complex indicate sites of interaction.[3]

Yeast Two-Hybrid (Y2H) Screening

Objective: To screen a cDNA library for novel proteins that interact with the USP3 ZnF-UBD domain.

Protocol:

-

Bait and Prey Construction: Clone the USP3 ZnF-UBD domain into a "bait" vector (fused to a DNA-binding domain) and a cDNA library into a "prey" vector (fused to a transcriptional activation domain).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells where the bait and prey proteins interact will be able to grow due to the activation of reporter genes.

-

Interaction Validation: Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the interacting proteins. Further validate the interactions using other methods like Co-IP.

Proximity Ligation Assay (PLA)

Objective: To visualize and quantify protein-protein interactions in situ within cells.

Protocol:

-

Cell Preparation: Fix and permeabilize cells on a slide.

-

Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species that recognize USP3 and the target protein, respectively.

-

PLA Probe Incubation: Add secondary antibodies (PLA probes) conjugated with unique oligonucleotides that bind to the primary antibodies.[13][14]

-

Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

-

Amplification: Amplify the circular DNA template via rolling circle amplification.

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

-

Imaging and Analysis: Visualize the fluorescent signals as distinct spots using a fluorescence microscope. Each spot represents a single protein-protein interaction event.[13][14]

Conclusion

The ZnF-UBD domain of USP3 is a critical module for substrate recognition, mediating the enzyme's role in diverse and vital cellular pathways. While a number of key cellular targets have been identified, a significant gap in our understanding remains the quantitative aspects of these protein-protein interactions. The application of biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry will be crucial in elucidating the binding affinities and kinetics of these interactions. A deeper quantitative understanding of the USP3 interactome will undoubtedly pave the way for the rational design of specific inhibitors or activators with therapeutic potential in cancer, inflammatory diseases, and viral infections.

References

- 1. In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitin specific peptidase 3: an emerging deubiquitinase that regulates physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP3 promotes DNA damage response and chemotherapy resistance through stabilizing and deubiquitinating SMARCA5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. USP3 stabilizes p53 protein through its deubiquitinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USP3 inhibits type I interferon signaling by deubiquitinating RIG-I-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP3 deubiquitinates and stabilizes the adapter protein ASC to regulate inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. assaygenie.com [assaygenie.com]

- 12. liverpool.ac.uk [liverpool.ac.uk]

- 13. clyte.tech [clyte.tech]

- 14. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]

Role of USP3 in deubiquitination pathways

An In-depth Technical Guide to the Role of USP3 in Deubiquitination Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 3 (USP3) is a key deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes by removing ubiquitin from specific substrate proteins. As a member of the ubiquitin-specific protease family, USP3 is instrumental in regulating the DNA damage response (DDR), cell cycle progression, and innate immune signaling. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development. This guide provides a comprehensive technical overview of USP3's functions, its substrates, and the experimental methodologies used to study its activity.

Core Functions and Substrates of USP3

USP3 is a multifaceted enzyme with a growing list of identified substrates. Its primary function is to reverse ubiquitination, thereby controlling the stability, activity, and localization of its target proteins. The major cellular pathways regulated by USP3 are detailed below.

Role in DNA Damage Response (DDR)

A primary and well-established role of USP3 is in the regulation of the DNA damage response. It directly counteracts the ubiquitination cascade initiated by the E3 ligases RNF8 and RNF168.

-

Histone Deubiquitination : USP3 is known to deubiquitinate monoubiquitinated histones H2A and H2B, as well as the phosphorylated histone variant γ-H2AX.[1] This activity is crucial for the proper regulation of chromatin structure at sites of DNA damage and for the coordination of DNA repair processes.[1][2] The downregulation of USP3 leads to an increase in the levels of ubiquitinated H2A and H2B, resulting in replication stress and delayed S-phase progression.[1]

-

Checkpoint Kinase 1 (CHK1) Regulation : USP3 directly interacts with and deubiquitinates CHK1, a critical kinase in the ATR-mediated DNA damage checkpoint pathway.[3][4] USP3 removes K63-linked ubiquitin chains from CHK1, which has a dual effect: it facilitates the release of CHK1 from chromatin and increases the accessibility of its kinase domain to substrates.[3][4] Depletion of USP3 results in prolonged CHK1 chromatin association and hyper-activation.[3]

Role in Innate Immunity

USP3 is an important negative regulator of innate immune signaling pathways, preventing excessive inflammation.

-

MyD88 Deubiquitination : USP3 targets the adaptor protein MyD88, a key component of Toll-like receptor (TLR) and IL-1 receptor signaling.[5] It specifically removes K63-linked polyubiquitin (B1169507) chains from MyD88, which in turn inhibits the downstream activation of the NF-κB pathway.[5] This function of USP3 is dependent on its catalytic activity.[5]

Quantitative Data

While detailed kinetic parameters for USP3 with its endogenous substrates are not widely available in the literature, some quantitative data on its interactions has been reported. One study identified a small molecule ligand that binds to the Zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP3.[6]

| Parameter | Value | Ligand/Substrate | Method | Reference |

| Dissociation Constant (KD) | 14 μM | Compound 59 (small molecule ligand for ZnF-UBD) | Not specified in abstract | [6] |

Note: The lack of extensive kinetic data (Km, kcat) in the public domain may be due to challenges in obtaining active recombinant USP3 for in vitro assays, as noted in some studies.[7]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving USP3.

Caption: USP3 counteracts RNF8/RNF168-mediated ubiquitination in the DNA damage response.

Caption: USP3 negatively regulates the MyD88-dependent NF-κB signaling pathway.

Experimental Protocols

The following are representative protocols for studying USP3 function, adapted from common methodologies in the field.

Protocol 1: In Vitro Deubiquitination Assay for USP3

This assay is used to determine if a protein of interest is a direct substrate of USP3.

Workflow Diagram:

Caption: A generalized workflow for assessing the in vitro deubiquitinating activity of USP3.

Methodology:

-

Reagents and Buffers:

-

DUB Assay Buffer (example): 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol.[8]

-

Recombinant wild-type USP3 and catalytically inactive mutant (e.g., C168S).

-

Ubiquitinated substrate (can be generated through an in vitro ubiquitination reaction or purified from cells).

-

SDS-PAGE loading buffer.

-

-

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

X µL of ubiquitinated substrate (e.g., 100-200 ng).

-

Y µL of recombinant USP3 (e.g., 50-100 nM). Use the C168S mutant as a negative control.

-

2 µL of 10X DUB Assay Buffer.

-

Add nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting. Probe the membrane with an antibody against the substrate to observe the shift in molecular weight corresponding to the removal of ubiquitin. An anti-ubiquitin antibody can also be used to confirm deubiquitination.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify USP3 Interacting Proteins

This protocol is designed to determine if USP3 physically associates with a putative substrate or regulatory protein within a cellular context.

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T) to ~90% confluency. Transfect with plasmids encoding tagged proteins (e.g., FLAG-USP3 and Myc-CHK1) if necessary.

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Transfer the pre-cleared lysate to a new tube and add the primary antibody against the "bait" protein (e.g., anti-FLAG for FLAG-USP3). Incubate for 2-4 hours or overnight at 4°C.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by gentle centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluate by SDS-PAGE and Western blotting. Probe with antibodies against both the "bait" (e.g., anti-FLAG) and the potential "prey" protein (e.g., anti-Myc) to confirm their interaction.

-

Conclusion

USP3 is a crucial deubiquitinase that maintains cellular homeostasis through its roles in the DNA damage response, cell cycle control, and innate immunity. Its ability to specifically recognize and cleave ubiquitin from a variety of substrates underscores its importance as a regulatory hub in these pathways. While the full extent of its substrate repertoire and the precise mechanisms of its regulation are still under active investigation, the existing body of research clearly positions USP3 as a significant enzyme in cellular protein regulation and a promising target for the development of novel therapeutics for a range of human diseases. Further research, particularly focused on quantitative biochemical characterization and the identification of specific inhibitors, will be vital in translating our understanding of USP3 biology into clinical applications.

References

- 1. USP3: Key deubiquitylation enzyme in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic assays for assessing histone deubiquitylation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Deubiquitinating enzyme USP3 controls CHK1 chromatin association and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. USP3 plays a critical role in the induction of innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Generation of site-specific ubiquitinated histones through chemical ligation to probe the specificities of histone deubiquitinases [frontiersin.org]

- 8. liverpool.ac.uk [liverpool.ac.uk]

USP3 ZnF-UBD Ligand-1: A Chemical Probe for Interrogating USP3 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of USP3 ZnF-UBD ligand-1, also known as compound 59, a valuable chemical probe for studying the function of Ubiquitin Specific Peptidase 3 (USP3). This document details the ligand's binding characteristics, experimental protocols for its characterization, and its potential applications in elucidating the roles of USP3 in cellular signaling pathways.

Introduction to USP3 and the Role of the ZnF-UBD Domain

Ubiquitin Specific Peptidase 3 (USP3) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including the DNA damage response and innate immunity.[1] USP3 contains a zinc finger ubiquitin-binding domain (ZnF-UBD) which is critical for recognizing and binding to ubiquitin, thereby targeting USP3 to its ubiquitinated substrates. Understanding the function of the ZnF-UBD is key to deciphering the regulatory mechanisms of USP3.

This compound (Compound 59)

This compound (compound 59) is a small molecule that specifically binds to the ZnF-UBD of USP3. A key characteristic of this ligand is that it does not inhibit the catalytic activity of USP3, making it an ideal tool to investigate the non-catalytic functions of the ZnF-UBD and for the potential development of deubiquitylase-targeting chimeras (DUBTACs).[2]

Quantitative Data

The binding affinity and selectivity of this compound have been characterized using Surface Plasmon Resonance (SPR). The data are summarized in the tables below.

Table 1: Binding Affinity of this compound for USP3

| Ligand | Target | KD (μM) |

| Compound 59 | USP3 ZnF-UBD | 14 ± 4 |

Data obtained from an average of seven independent measurements by SPR.[2]

Table 2: Selectivity Profile of this compound

| Target ZnF-UBD | KD (μM) | Selectivity over USP3 |

| USP3 | 14 ± 4 | - |

| USP5 | 87 ± 45 | ~6-fold |

| USP16 | 72 ± 16 | ~5-fold |

| HDAC6 | 120 ± 44 | ~8.5-fold |

Compound 59 demonstrates moderate selectivity for the ZnF-UBD of USP3 over other tested ZnF-UBDs.[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR was used to determine the binding affinity (KD) and kinetics of compound 59 to the USP3 ZnF-UBD.[2]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified USP3 ZnF-UBD protein

-

Compound 59

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol:

-

Immobilization of USP3 ZnF-UBD:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified USP3 ZnF-UBD protein (typically at 20-50 µg/mL in an appropriate coupling buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a dilution series of compound 59 in running buffer. A 4-fold, 6-point dilution series starting from 200 μM was used in the initial screen.[1]

-

Inject the different concentrations of compound 59 over the immobilized USP3 ZnF-UBD surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 Langmuir binding model) to determine the KD.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Site Mapping

HDX-MS was employed to identify the binding site of compound 59 on the USP3 ZnF-UBD.[2]

Materials:

-

Mass spectrometer with HDX capabilities

-

UPLC system

-

Purified USP3 ZnF-UBD protein

-

Compound 59

-

Deuterium (B1214612) oxide (D₂O)

-

Quenching buffer (e.g., low pH and temperature)

-

Protease column (e.g., pepsin)

Protocol:

-

Sample Preparation:

-

Prepare three samples:

-

7.5 μM USP3 ZnF-UBD (apo)

-

7.5 μM USP3 ZnF-UBD with 75 μM compound 59 (1:10 complex)

-

7.5 μM USP3 ZnF-UBD with 150 μM compound 59 (1:20 complex)[2]

-

-

Incubate the samples for 30 minutes at 0 °C.

-

-

Deuterium Labeling:

-

Initiate the exchange reaction by mixing 8 μL of the sample with 52 μL of buffered D₂O (10 mM phosphate (B84403) buffer, pD 7.5, 150 mM NaCl) to a final D₂O concentration of 87%.[2]

-

Allow the reaction to proceed for different time points (e.g., 15, 60, and 600 seconds) at 20 °C.[2]

-

-

Quenching and Digestion:

-

Quench the exchange reaction by adding a pre-chilled quenching buffer to reduce the pH and temperature (e.g., to pH 2.5 and 0 °C).

-

Inject the quenched sample onto an online protease column (e.g., pepsin) for digestion into peptides.

-

-

LC-MS Analysis:

-

Separate the peptides using a UPLC system with a C18 column.

-

Analyze the peptides by mass spectrometry to measure the mass increase due to deuterium incorporation.

-

-

Data Analysis:

-

Compare the deuterium uptake of peptides from the apo and ligand-bound states.

-

Regions with reduced deuterium uptake in the presence of the ligand are indicative of the binding site or areas of conformational change upon binding. The analysis showed a direct binding event at residues 91-95 of USP3 ZnF-UBD.[2][3]

-

Deubiquitination Assays

To confirm that compound 59 does not inhibit the catalytic activity of USP3, two different deubiquitination assays were performed.

Materials:

-

Full-length USP3 enzyme

-

Compound 59

-

Ubiquitin-Rhodamine110 (Ub-Rho110) substrate

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT)

-

Fluorescence plate reader

Protocol:

-

Prepare a solution of the USP3 enzyme in the assay buffer.

-

Add compound 59 at the desired concentration (e.g., up to 1 mM) or DMSO as a control.[1]

-

Initiate the reaction by adding the Ub-Rho110 substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for Rhodamine110.

-

Normalize the fluorescence signal to the DMSO control to determine the percentage of inhibition. The results showed that USP3 remains fully active in the presence of 1 mM compound 59.[1]

Materials:

-

Full-length USP3 enzyme

-

Compound 59

-

K48-linked diubiquitin (Ub₂K48) substrate

-

Assay buffer

-

SDS-PAGE gels

-

Coomassie stain

Protocol:

-

Set up reactions containing the USP3 enzyme and the Ub₂K48 substrate in the assay buffer.

-

Add compound 59 (e.g., at a final concentration of 70 μM) or a vehicle control.[1]

-

Incubate the reactions at 37 °C for a defined period.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE and Coomassie staining to visualize the cleavage of diubiquitin into mono-ubiquitin. No inhibition of deubiquitylase activity was observed.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the involvement of USP3 in key signaling pathways and the workflow for characterizing this compound.

Caption: USP3 in the DNA Damage Response Pathway.

Caption: USP3 in Innate Immunity Signaling Pathways.

Caption: Workflow for the Identification and Characterization of this compound.

Conclusion and Future Directions

This compound (compound 59) represents a significant advancement in the toolset available for studying USP3. Its ability to bind to the ZnF-UBD without affecting the enzyme's catalytic activity allows for the specific investigation of the non-catalytic roles of this domain. Future efforts can focus on optimizing the potency and selectivity of this ligand to develop even more precise chemical probes. Furthermore, this compound serves as a valuable starting point for the design of bifunctional molecules, such as DUBTACs, to recruit USP3 for targeted deubiquitination of specific cellular proteins, opening new avenues for therapeutic intervention.

References

A Technical Guide to the Non-Catalytic Functions of USP3 Deubiquitinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 3 (USP3) is a deubiquitinase (DUB) critically involved in a multitude of cellular processes, including DNA damage repair, cell cycle regulation, and innate immunity. While its catalytic activity—the removal of ubiquitin from substrate proteins—has been extensively studied, a growing body of evidence highlights the essential non-catalytic functions of USP3. These functions, often mediated by its non-catalytic domains, are pivotal for substrate recognition, protein-protein interactions, and the assembly of larger protein complexes. Understanding these non-enzymatic roles is crucial for the comprehensive elucidation of USP3's biological functions and for the development of novel therapeutic strategies that modulate its activity beyond the active site. This technical guide provides an in-depth exploration of the non-catalytic functions of USP3, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and molecular interactions involved.

Introduction: Beyond the Blade - The Non-Catalytic Roles of USP3

Deubiquitinases are traditionally viewed through the lens of their enzymatic function: cleaving ubiquitin chains to rescue proteins from degradation or to modulate signaling pathways. However, this perspective overlooks their capacity to act as molecular scaffolds, adaptors, and regulators in a manner independent of their catalytic prowess. These "moonlighting" or non-catalytic functions are often mediated by specialized domains that facilitate protein-protein interactions and dictate substrate specificity.

USP3 possesses a modular structure, most notably featuring a Zinc-finger Ubiquitin-Binding Domain (ZnF-UBD) in addition to its catalytic USP domain[1][2]. The ZnF-UBD is a non-catalytic module that plays a crucial role in recognizing and binding to ubiquitin, thereby guiding the enzyme to its ubiquitinated substrates[1][2][3]. Emerging research indicates that these interactions are not merely a prelude to catalysis but are fundamental to USP3's ability to act as a scaffold, bringing together different proteins in a signaling complex.

Distinguishing between the catalytic and non-catalytic functions of USP3 is paramount for a complete understanding of its mechanism of action. This is often achieved experimentally through the use of a catalytically inactive mutant, USP3-C168S, in which the active site cysteine is mutated to a serine, abolishing its deubiquitinating activity while preserving its structural integrity and interaction capabilities[3].

Quantitative Analysis of Non-Catalytic Interactions

Quantifying the binding affinities and dynamics of USP3's non-catalytic interactions is essential for understanding their physiological relevance. While comprehensive quantitative data comparing wild-type and catalytically inactive USP3 across all known interactors is still an active area of research, some key data points have emerged.

| Interacting Molecule | USP3 Variant | Method | Quantitative Value (K_d) | Reference |

| Compound 59 | USP3 ZnF-UBD | Surface Plasmon Resonance (SPR) | 14 ± 4 µM | [1][4][5] |